Felbamate Ethyl Impurity
CAS No.: 53054-24-3
Cat. No.: VC0195911
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53054-24-3 |
---|---|
Molecular Formula | C13H18N2O4 |
Molecular Weight | 266.29 g/mol |
IUPAC Name | [2-(carbamoyloxymethyl)-2-phenylbutyl] carbamate |
Standard InChI | InChI=1S/C13H18N2O4/c1-2-13(8-18-11(14)16,9-19-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,14,16)(H2,15,17) |
Standard InChI Key | OIPWNQULJSLGCJ-UHFFFAOYSA-N |
Canonical SMILES | CCC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1 |
Appearance | White Solid |
Introduction
Chemical Properties and Identification
Analytical Identification
Identification and quantification of Felbamate Ethyl Impurity typically involve chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). The compound exhibits characteristic retention behavior that enables its separation from the parent drug and other impurities. Various detection methods, including UV spectrophotometry and mass spectrometry, may be employed for its precise quantification .
Pharmaceutical Significance
Regulatory Perspective
Comparative Analysis with Other Felbamate Impurities
Felbamate Ethyl Impurity is one of several identified impurities associated with Felbamate. A comparative view of these impurities provides valuable insights into the degradation pathways and potential synthetic byproducts of the parent drug.
Known Felbamate Impurities
Table 1: Comparison of Major Felbamate Impurities
These impurities differ in their formation pathways and potential impact on drug quality. While the Ethyl Impurity might arise from variations in synthetic precursors, the Dimer is specifically identified as a process-related impurity formed during manufacturing .
Applications in Pharmaceutical Analysis
Method Development and Validation
Felbamate Ethyl Impurity standards are indispensable tools in developing and validating analytical methods for Felbamate. They enable analysts to:
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Optimize chromatographic conditions for effective separation
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Determine method specificity by ensuring resolution from other components
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Establish system suitability parameters
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Validate method performance characteristics such as accuracy, precision, linearity, and detection limits
These analytical methods form the foundation of quality control systems that ensure the consistent quality of pharmaceutical products.
Stability Studies and Degradation Pathway Analysis
Understanding the formation and behavior of impurities like Felbamate Ethyl Impurity contributes to knowledge about potential degradation pathways of the parent drug. This information guides:
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Development of stable formulations
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Establishment of appropriate storage conditions
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Determination of shelf-life and retest periods
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Implementation of protective measures against degradation
Such knowledge is valuable throughout the drug development process, from initial formulation studies to long-term stability monitoring.
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